2-Ethylpyrrolidine hydrochloride
Overview
Description
2-Ethylpyrrolidine hydrochloride is an organic compound with the molecular formula C6H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is typically found as a solid and is used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethylation of Pyrrolidine: One common method involves the ethylation of pyrrolidine. This can be achieved by reacting pyrrolidine with ethyl bromide in the presence of a base such as sodium hydride.
Cyclization of 2-Bromoethylamine: Another method involves the cyclization of 2-bromoethylamine with a base to form 2-ethylpyrrolidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 2-ethylpyrrolidine hydrochloride typically involves the reaction of 2-butanone with ethylamine to form an amide complex, which is then reacted with hydrogen chloride to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethylpyrrolidine hydrochloride can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation: N-oxides of 2-ethylpyrrolidine.
Reduction: Ethylamine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used
Scientific Research Applications
2-Ethylpyrrolidine hydrochloride is utilized in a variety of scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethylpyrrolidine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target molecule. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the ethyl substitution.
2-Methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-Ethylpyrrolidine hydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyrrolidine derivatives and useful in specific applications where the ethyl group plays a crucial role .
Properties
IUPAC Name |
2-ethylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNCADZJRBHOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669073-77-2 | |
Record name | 2-ethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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